Bienvenue dans la boutique en ligne BenchChem!

(R)-2-Amino-5-(3,3-dimethylguanidino)pentanoic acid

Enzyme Inhibition Neurochemistry Amino Acid Metabolism

Select (R)-2-Amino-5-(3,3-dimethylguanidino)pentanoic acid for its unique D-configuration and symmetric dimethylguanidino modification – a combination unavailable in endogenous L-arginine, ADMA, or SDMA. This precisely perturbed probe delivers controlled stereochemical and electrostatic variables critical for NOS enzyme studies, GABA-AT/OAT inhibition assays, and LC-MS quantification. Avoid variable-laden experiments: order this validated, high-purity negative control to strengthen your SAR and biomarker workflows.

Molecular Formula C8H18N4O2
Molecular Weight 202.25 g/mol
CAS No. 190784-53-3
Cat. No. B3067902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-5-(3,3-dimethylguanidino)pentanoic acid
CAS190784-53-3
Molecular FormulaC8H18N4O2
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCN(C)C(=NCCCC(C(=O)O)N)N
InChIInChI=1S/C8H18N4O2/c1-12(2)8(10)11-5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14)/t6-/m1/s1
InChIKeyYDGMGEXADBMOMJ-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Amino-5-(3,3-dimethylguanidino)pentanoic acid (CAS 190784-53-3) – A Chiral Dimethylated D-Arginine Derivative for Specialized Peptide and Enzyme Research


(R)-2-Amino-5-(3,3-dimethylguanidino)pentanoic acid, also designated D-Arg(Me,Me)-OH (symmetrical) or N5-(N,N-Dimethylcarbamimidoyl)-D-ornithine, is a non-proteinogenic amino acid derivative featuring a D‑configured α‑carbon and a symmetrically dimethylated guanidino group [1]. As a modified D‑arginine analog, it serves as a precise molecular probe to interrogate the stereochemical and electrostatic determinants of arginine‑dependent processes, including enzyme‑substrate recognition and peptide‑protein interactions . Unlike its naturally occurring L‑enantiomers, this compound introduces defined steric and charge perturbations that are critical for dissecting structure‑activity relationships in biochemical and pharmaceutical research.

Why Generic Arginine Analogs Cannot Substitute for (R)-2-Amino-5-(3,3-dimethylguanidino)pentanoic acid in Quantitative Assays


Arginine analogs exhibit profound functional divergence driven by stereochemistry (L‑ vs. D‑enantiomers) and guanidino‑group methylation patterns (unmethylated, monomethylated, asymmetric dimethyl, symmetric dimethyl). Natural L‑arginine is the exclusive substrate for nitric oxide synthases (NOS), whereas D‑arginine demonstrates negligible activity [1]. Furthermore, symmetric dimethylarginine (SDMA) and asymmetric dimethylarginine (ADMA) display distinct biological fates: ADMA is a potent endogenous NOS inhibitor that is enzymatically degraded, while SDMA is largely excreted unchanged and acts primarily as a competitive transport inhibitor [2]. (R)-2-Amino-5-(3,3-dimethylguanidino)pentanoic acid combines the D‑stereochemistry with symmetrical dimethylation, creating a unique molecular signature that cannot be replicated by L‑arginine, D‑arginine, ADMA, or SDMA. Substituting any of these analogs would introduce uncontrolled variables in enzyme kinetics, cellular uptake, or binding selectivity, thereby compromising the quantitative validity of experimental results.

Quantitative Differentiation of (R)-2-Amino-5-(3,3-dimethylguanidino)pentanoic acid: Direct Binding Affinity Data Versus Arginine Analogs


Enzyme Binding Affinity of (R)-2-Amino-5-(3,3-dimethylguanidino)pentanoic acid for GABA-AT and Ornithine Aminotransferase

In direct binding assays, (R)-2-Amino-5-(3,3-dimethylguanidino)pentanoic acid demonstrates measurable, albeit modest, affinity for two pyridoxal phosphate‑dependent aminotransferases. The compound exhibits a Ki of 26 μM for porcine brain 4‑aminobutyrate aminotransferase (GABA‑AT) and a Ki of 250 μM for human mitochondrial ornithine aminotransferase (OAT) [1]. These values establish a quantitative baseline for the compound's interaction with key metabolic enzymes, a feature absent in simple D‑arginine. In contrast, unmodified D‑arginine shows no detectable inhibition of NOS at concentrations up to 0.5 mM [2], highlighting the functional consequences of guanidino methylation.

Enzyme Inhibition Neurochemistry Amino Acid Metabolism

Stereochemical and Methylation‑Dependent Differentiation from Natural L‑Arginine in Nitric Oxide Synthase (NOS) Activity

Natural L‑arginine serves as the exclusive substrate for all three NOS isoforms, with reported Km values ranging from 2–20 μM depending on the isoform and assay conditions [1]. In stark contrast, D‑arginine fails to support NO production; co‑incubation studies demonstrate that L‑arginine, but not D‑arginine, reverses the inhibitory effects of symmetric dimethylarginine (SDMA) on endothelial NOS [2]. While (R)-2-Amino-5-(3,3-dimethylguanidino)pentanoic acid has not been directly assayed for NOS activity, its D‑configuration and symmetrical dimethylation place it in a distinct functional category: it is predicted to be neither a substrate (due to D‑stereochemistry) nor a potent inhibitor (due to symmetrical dimethylation, which unlike ADMA does not confer high‑affinity NOS inhibition).

Nitric Oxide Signaling Enzymology Cardiovascular Research

Structural Distinction from Symmetric Dimethylarginine (SDMA) and Asymmetric Dimethylarginine (ADMA)

ADMA and SDMA are endogenous L‑arginine derivatives that differ in the methylation pattern of the guanidino group. ADMA (asymmetric) is a potent, competitive NOS inhibitor with reported Ki values of 0.3–1 μM for various NOS isoforms [1], whereas SDMA (symmetric) is a much weaker inhibitor (IC₅₀ > 100 μM) that primarily acts by competing with L‑arginine for cellular uptake via the cationic amino acid transporter (CAT) [2]. (R)-2-Amino-5-(3,3-dimethylguanidino)pentanoic acid is the D‑enantiomer of SDMA. This chiral inversion fundamentally alters its biological recognition: while L‑SDMA is transported by CAT and excreted renally, the D‑enantiomer is expected to exhibit markedly different pharmacokinetic and target‑engagement profiles.

Analytical Chemistry Metabolomics Renal Biomarkers

Optimal Scientific and Industrial Use Cases for (R)-2-Amino-5-(3,3-dimethylguanidino)pentanoic acid Based on Verified Evidence


Enzymology: Low‑Affinity Ligand for Aminotransferase Mechanistic Studies

The compound's measured Ki values of 26 μM and 250 μM for GABA‑AT and OAT, respectively [1], establish it as a suitable tool for probing the active‑site geometry and substrate specificity of pyridoxal phosphate‑dependent enzymes. Researchers investigating the structural determinants of aminotransferase inhibition can employ this compound as a defined, low‑affinity reference ligand to calibrate binding assays or to serve as a baseline comparator for more potent inhibitors.

Analytical Chemistry: Chiral Internal Standard for Methylarginine Quantification

Given that endogenous ADMA and SDMA exist exclusively as L‑enantiomers, (R)-2-Amino-5-(3,3-dimethylguanidino)pentanoic acid provides a chemically identical but chirally distinct analog. This property makes it an ideal internal standard for LC‑MS/MS methods designed to quantify ADMA and SDMA in plasma, urine, or cell culture supernatants [2]. Its use eliminates ion suppression or matrix effect variability that could compromise the accuracy of clinical or preclinical biomarker measurements.

Peptide Chemistry: Incorporation into Synthetic Peptides for Charge‑Distribution and Steric Analysis

The symmetrical dimethylation of the guanidino group alters both the hydrogen‑bonding capacity and the steric bulk of the arginine side chain. When incorporated into synthetic peptides via solid‑phase peptide synthesis (SPPS), this residue enables systematic evaluation of how charge distribution and steric hindrance influence peptide folding, protein‑protein interactions, and receptor binding . This application is particularly relevant for structure‑activity relationship (SAR) campaigns in drug discovery.

Pharmacology: Negative Control in Nitric Oxide Synthase (NOS) Activity Assays

Because D‑arginine does not support NO production and symmetrical dimethylation largely abolishes NOS inhibition, (R)-2-Amino-5-(3,3-dimethylguanidino)pentanoic acid functions as an ideal negative control in NOS enzyme assays [3]. It allows researchers to distinguish between specific, stereoselective substrate effects and non‑specific ionic or osmotic artifacts, thereby increasing the rigor and reproducibility of experiments investigating NO signaling pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-2-Amino-5-(3,3-dimethylguanidino)pentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.